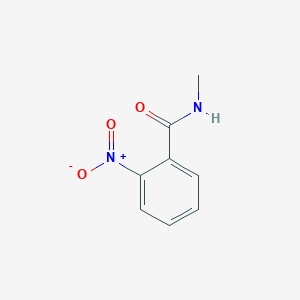

N-methyl-2-nitrobenzamide

Description

N-Methyl-2-nitrobenzamide (C₈H₈N₂O₃) is a nitro-substituted benzamide derivative characterized by a methyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzene ring. Its synthesis typically involves reacting 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride, followed by treatment with methylamine (). Key spectroscopic data includes:

- ¹H NMR (DMSO-d₆): δ 8.36 (q, J = 4.7 Hz, 1H), 2.75 (d, J = 4.6 Hz, 3H) .

- ¹³C NMR: δ 167.23 (amide carbonyl), 151.66 (nitro-substituted aromatic carbon) .

This compound serves as a precursor in medicinal chemistry, particularly in developing focal adhesion kinase (FAK) inhibitors for cancer imaging () and as a ligand for benzodiazepine receptors (). Its reactivity and biological activity are influenced by the electron-withdrawing nitro group and the steric effects of the methyl substituent.

Properties

IUPAC Name |

N-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-9-8(11)6-4-2-3-5-7(6)10(12)13/h2-5H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOZXKCOAPJVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409329 | |

| Record name | N-methyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-29-1 | |

| Record name | N-methyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key analogs of N-methyl-2-nitrobenzamide, highlighting structural variations and their impacts:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy or cyclopentyloxy substituents () enhance electron density, improving receptor interactions, whereas bromine () or nitro groups increase electrophilicity.

- Solubility : Thiomorpholine dioxide derivatives () exhibit higher aqueous solubility due to polar sulfone groups.

- Crystallography : N-(2-Methylphenyl)-2-nitrobenzamide forms hydrogen-bonded dimers in its orthorhombic lattice, influencing melting points and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.